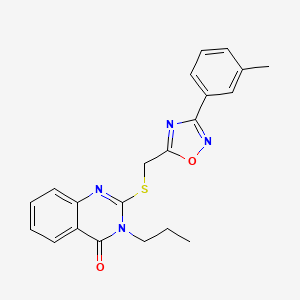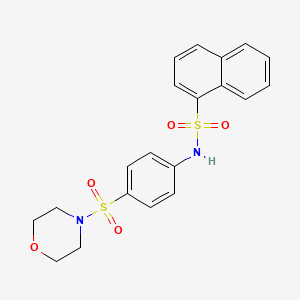
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide” is C20H20N2O5S2 and it has a molecular weight of 432.51. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .Chemical Reactions Analysis
Sulfonamides, including this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-HIV properties . They have also been reported to show substantial in vitro and in vivo antitumor activity .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
Supramolecular Chemistry and Material Science
Research into supramolecular assemblies utilizing sulfonamide derivatives has shown significant advancements. A study by Białek et al. (2013) explored the chemistry of diphosphonic tectons, revealing their ability to form diverse supramolecular structures, such as solvatomorphs, polymorphs, and adducts with morpholine, indicating potential applications in material science and nanotechnology (Białek et al., 2013).
Fluorescence Sensing and Imaging
Gao et al. (2018) developed a ratiometric fluorescence probe based on naphthalene and morpholine derivatives for detecting lysosomal hydrogen sulfide in living cells. This probe highlights the application of sulfonamide derivatives in biological sensing and imaging, providing tools for studying cellular processes (Gao et al., 2018).
Antimicrobial Activity
The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine was investigated by Oliveira et al. (2015), demonstrating its potential in combating standard and multi-resistant strains of various bacteria and fungi. This research underscores the relevance of sulfonamide derivatives in developing new antimicrobial agents (Oliveira et al., 2015).
Photodynamic Therapy
Nguyen et al. (2020) synthesized a sulfur-substituted naphthalimide derivative for use as a lysosome-targeting photosensitizer in photodynamic cancer therapy. The incorporation of morpholine enhances its selectivity and efficacy, illustrating the potential of sulfonamide derivatives in targeted cancer treatments (Nguyen et al., 2020).
Drug Discovery and Enzyme Inhibition
Sulfonamide derivatives have been examined for their role in inhibiting various enzymes, contributing to the discovery of new therapeutic agents. Supuran et al. (2013) evaluated aromatic sulfonamide inhibitors of carbonic anhydrases, revealing potent inhibitory activity across several isoenzymes, highlighting the drug discovery potential of sulfonamide derivatives (Supuran et al., 2013).
作用機序
Sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
将来の方向性
The research and development of sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, have become active topics and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists . Their broad spectrum of biological activities and potential as potent inhibitors make them promising candidates for further study in the field of medicinal and pharmaceutical chemistry .
特性
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGGDKWCUKPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
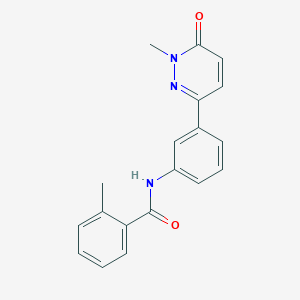
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)
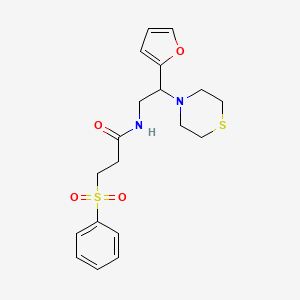
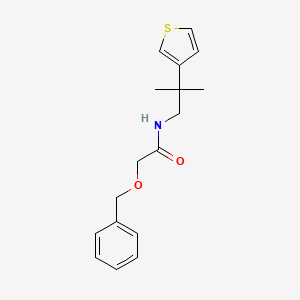

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)
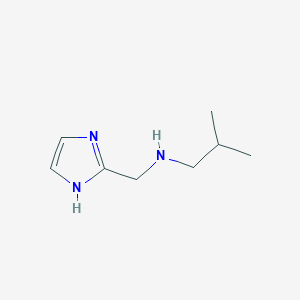
![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)

